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Compound of Interest

Compound Name: ML171

Cat. No.: B113462 Get Quote

For researchers, scientists, and drug development professionals, the selective inhibition of

NADPH oxidase 1 (NOX1) presents a promising therapeutic avenue for a range of diseases,

including cancer, cardiovascular disorders, and neuroinflammatory conditions. Two prominent

small molecule inhibitors, ML171 and GKT137831, have emerged as key research tools in

dissecting the role of NOX1-mediated reactive oxygen species (ROS) production. This guide

provides an objective, data-driven comparison of their performance, supported by experimental

evidence, to aid in the selection of the most appropriate inhibitor for specific research needs.

At a Glance: Key Differences
Feature

ML171 (2-
Acetylphenothiazine)

GKT137831 (Setanaxib)

Primary Target(s) NOX1 Dual NOX1/NOX4

Potency (NOX1)
IC50: ~0.129-0.25 µM (cell-

based)
Ki: ~110-140 nM (cell-free)

Selectivity Profile
Selective for NOX1 over

NOX2, NOX3, and NOX4.

Potent against NOX1 and

NOX4, with weaker activity

against NOX2 and NOX5.

Chemical Class Phenothiazine Pyrazolopyridine dione

Quantitative Performance Data
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The following tables summarize the inhibitory potency and selectivity of ML171 and

GKT137831 against various NOX isoforms and other relevant enzymes.

Table 1: Inhibitory Potency against NOX1
Compound Assay Type

Cell
Line/System

Potency
(IC50/Ki)

Reference(s)

ML171

Cell-based

(Chemiluminesce

nce)

HT29 129 nM[1][2] [1][2]

ML171

Cell-based

(Chemiluminesce

nce)

HEK293

(recombinant)

250 nM[1][2][3]

[4]
[1][2][3][4]

GKT137831
Cell-free

(Membrane prep)

Recombinant

human NOX1

110 ± 30 nM[5]

[6]
[5][6]

GKT137831
Cell-free

(Membrane prep)

Recombinant

human NOX1
140 nM[7] [7]

Table 2: Selectivity Profile
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Compound Target
Potency
(IC50/Ki)

Fold
Selectivity vs.
NOX1
(approx.)

Reference(s)

ML171 NOX2 5 µM[2][4][8] ~20-39x [2][4][8]

NOX3 3 µM[2][4][8] ~12-23x [2][4][8]

NOX4 5 µM[2][4][8] ~20-39x [2][4][8]

Xanthine

Oxidase
5.5 µM[2][8] ~22-43x [2][8]

GKT137831 NOX2
1750 ± 700

nM[5][6]
~13-16x [5][6]

NOX4
140 ± 40 nM[5]

[6]
~1x [5][6]

NOX5
410 ± 100 nM[5]

[6]
~3-4x [5][6]

Xanthine

Oxidase
>100 µM[6] >714x [6]

Mechanism of Action and Cellular Effects
ML171 is a potent and selective inhibitor of NOX1.[1][2] It has been shown to block NOX1-

dependent ROS generation in various cell lines, including the human colon cancer cell line

HT29, which endogenously expresses high levels of NOX1.[9] A key finding is that ML171
inhibits the formation of invadopodia in cancer cells, which are actin-rich protrusions that

mediate extracellular matrix degradation and are crucial for cancer cell invasion.[9]

GKT137831, also known as Setanaxib, is a dual inhibitor of NOX1 and NOX4.[10] It has

demonstrated efficacy in various preclinical models of diseases characterized by oxidative

stress and inflammation, such as liver fibrosis, diabetic nephropathy, and cardiovascular

disorders.[6] GKT137831 has been shown to modulate several signaling pathways, including

those involving Transforming Growth Factor-beta (TGF-β), Peroxisome Proliferator-Activated

Receptor-gamma (PPARγ), and Mitogen-Activated Protein Kinases (MAPKs).[3][11][12]
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Off-Target Effects
ML171 belongs to the phenothiazine class of compounds, which are known to interact with

various CNS receptors.[6] However, ML171 itself has shown marginal activity on other cellular

ROS-producing enzymes and receptors, including other NOX isoforms.[9]

GKT137831 has been subjected to extensive off-target pharmacological profiling against a

large panel of proteins, including G-protein coupled receptors, kinases, and ion channels, and

has demonstrated a high degree of specificity for NOX1 and NOX4.[6][13] It has shown no

significant ROS scavenging activity.[6] Clinical trials with GKT137831 have indicated a

favorable safety profile and good tolerability in humans.[14]

Experimental Protocols
Cell-Based NOX1 Activity Assay (Luminol
Chemiluminescence) for ML171
This protocol is adapted from the methods used for the characterization of ML171.

Objective: To measure the inhibitory effect of ML171 on NOX1-dependent ROS production in a

cellular context.

Materials:

HT29 human colon carcinoma cells

Dulbecco's Modified Eagle Medium (DMEM) with supplements

ML171 (and other test compounds) dissolved in DMSO

Luminol

Horseradish Peroxidase (HRP)

384-well white, clear-bottom tissue culture plates

Luminometer plate reader
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Procedure:

Seed HT29 cells in a 384-well plate at a density of 4 x 10^4 cells per well in 30 µL of media.

Incubate the cells for 1 hour at 37°C.

Add 50 nL of the test compound (e.g., ML171) at various concentrations to the wells. Include

DMSO-only wells as a negative control.

Incubate the plate for 1 hour at 37°C.

Add 20 µL of a detection reagent containing luminol (final concentration 200 µM) and HRP

(final concentration 0.32 units/mL) to each well.

Immediately measure the chemiluminescence using a luminometer.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell-Free NOX Activity Assay for GKT137831
This protocol is based on the methods used to determine the Ki of GKT137831.

Objective: To determine the direct inhibitory effect of GKT137831 on the enzymatic activity of

isolated NOX1.

Materials:

Membrane preparations from cells overexpressing human NOX1 and its regulatory subunits.

GKT137831 (and other test compounds) dissolved in DMSO.

NADPH

Amplex Red

Horseradish Peroxidase (HRP)

Phosphate-buffered saline (PBS)
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96-well black microplates

Fluorescence plate reader

Procedure:

In a 96-well plate, add the membrane preparation containing the NOX1 enzyme complex.

Add increasing concentrations of GKT137831 to the wells.

To initiate the reaction, add a solution containing NADPH, Amplex Red, and HRP.

Immediately measure the fluorescence at an excitation of 530-560 nm and an emission of

~590 nm in a kinetic mode.

The rate of increase in fluorescence is proportional to the rate of ROS production.

Calculate the inhibition of NOX1 activity at each concentration of GKT137831 and determine

the Ki value.

Signaling Pathways and Experimental Workflows
NOX1 Signaling in Invadopodia Formation
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GKT137831 in TGF-β Signaling
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Experimental Workflow for Inhibitor Characterization
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Conclusion
Both ML171 and GKT137831 are valuable tools for investigating the roles of NOX1 in health

and disease.

ML171 is the preferred choice for studies requiring high selectivity for NOX1 over other NOX

isoforms. Its demonstrated effect on cancer cell invadopodia makes it particularly relevant for

oncology research.

GKT137831 is a potent dual inhibitor of NOX1 and NOX4. Its well-characterized in vivo

activity and favorable safety profile make it a strong candidate for translational studies and

for investigating diseases where both NOX1 and NOX4 are implicated, such as fibrotic and

cardiovascular conditions.

The choice between these two inhibitors will ultimately depend on the specific research

question, the biological system under investigation, and the desired selectivity profile. This

guide provides the necessary data to make an informed decision for advancing research in the

field of NOX-mediated signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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